Cas no 1021258-83-2 (ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate)

Ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate is a synthetic organic compound featuring a thiazole core functionalized with a phenylethylcarbamoylmethyl group and a piperazine-1-carboxylate moiety. Its structural complexity enables potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The compound's key advantages include its modular design, allowing for further derivatization, and the presence of both hydrogen bond donor/acceptor sites, which may enhance binding affinity in target interactions. The ethyl ester group offers synthetic flexibility for downstream modifications. This compound is suited for research in drug discovery, where precise molecular tuning is required for optimizing pharmacokinetic or pharmacodynamic properties.
ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate structure
1021258-83-2 structure
Product Name:ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate
CAS No:1021258-83-2
MF:C21H27N5O4S
MW:445.535183191299
CID:5981101
PubChem ID:44056469
Update Time:2025-10-29

ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate
    • AKOS024506242
    • ethyl 4-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
    • ethyl 4-[[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate
    • 1021258-83-2
    • F5314-0243
    • VU0641515-1
    • Inchi: 1S/C21H27N5O4S/c1-3-30-21(29)26-11-9-25(10-12-26)20(28)24-19-23-17(14-31-19)13-18(27)22-15(2)16-7-5-4-6-8-16/h4-8,14-15H,3,9-13H2,1-2H3,(H,22,27)(H,23,24,28)
    • InChI Key: LKKTWPPIHMYLJO-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC(C)C2C=CC=CC=2)=O)N=C1NC(N1CCN(C(=O)OCC)CC1)=O

Computed Properties

  • Exact Mass: 445.17837553g/mol
  • Monoisotopic Mass: 445.17837553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 132Ų

ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5314-0243-2μmol
ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate
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Additional information on ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate

Recent Advances in the Study of Ethyl 4-[(4-{[(1-Phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate (CAS: 1021258-83-2)

The compound ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate (CAS: 1021258-83-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique thiazole and piperazine moieties, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate exhibits potent inhibitory activity against a specific kinase implicated in inflammatory diseases. The study utilized a combination of molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, highlighting its potential as a lead compound for further development.

Another significant finding comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's role in modulating cellular pathways associated with cancer progression. The researchers reported that ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate effectively inhibits the proliferation of certain cancer cell lines by targeting key signaling proteins. These findings suggest that the compound could serve as a promising scaffold for the development of novel anticancer agents.

In addition to its therapeutic potential, recent investigations have also addressed the compound's pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition evaluated the metabolic stability and bioavailability of ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate in preclinical models. The results indicated moderate metabolic stability and acceptable oral bioavailability, providing a foundation for future formulation optimization.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as off-target effects and potential toxicity need to be thoroughly investigated. Ongoing research is focused on structural modifications to improve selectivity and reduce adverse effects, as well as on elucidating the compound's full spectrum of biological activities.

In conclusion, ethyl 4-[(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamoyl]piperazine-1-carboxylate (CAS: 1021258-83-2) represents a promising candidate for drug development, with demonstrated efficacy in targeting inflammatory and oncogenic pathways. Continued research efforts are essential to fully realize its therapeutic potential and address the remaining challenges in its development.

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